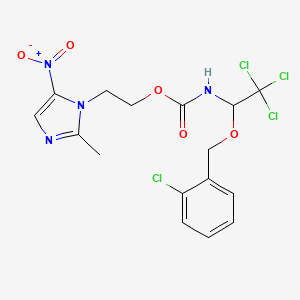

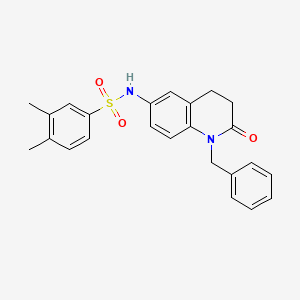

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and have been explored for various pharmaceutical applications, including as antitubercular, anthelmintic, and antibacterial agents .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of appropriate precursors. For instance, a series of methyl imidazo-[1,2-a]pyridine-2-carbamates, which share a similar core structure to the compound , were synthesized using a novel one-step condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate . Another related compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride, was prepared using metronidazole, which could suggest a potential pathway for synthesizing the compound of interest .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of substituents on the imidazole ring, such as nitro groups, can significantly affect the compound's properties and activity. For example, the presence of a 5-nitro group is common in bioactive imidazole derivatives and is essential for the antimicrobial activity of metronidazole . The carbamate group in the compound is also significant, as it has been explored for its potential to improve solubility and reduce lipophilicity in drug candidates .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including C-alkylation according to the SRN1 mechanism, as seen in the reaction of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions . This reactivity could be relevant when considering the synthesis or further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, lipophilicity, and metabolic stability, are critical for their pharmacological profile. For instance, a biaryl carbamate derivative of an imidazole-based tuberculosis drug showed exceptional metabolic stability but poor solubility, which is a common challenge in drug development . The introduction of carbamate linkages has been investigated to address these issues, aiming to improve aqueous solubility and reduce lipophilicity without compromising biological activity .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Schiff and Mannich Bases of Isatin Derivatives : Research on the synthesis of Schiff and Mannich bases from isatin derivatives explores the chemical reactions involving imidazole compounds. Such studies contribute to the understanding of imidazole chemistry and its potential applications in creating new compounds with possible pharmacological activities (Bekircan & Bektaş, 2008).

N-Heterocyclic Carbene Catalysts in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have shown efficiency as catalysts in transesterification involving esters and alcohols. This highlights the role of imidazole derivatives in facilitating chemical transformations, which could be relevant to various industrial and research applications (Grasa, Gueveli, Singh, & Nolan, 2003).

Structural and Material Science Applications

- Electrochemical Synthesis of Electrochromic Polycarbazole Films : Studies involving the synthesis of carbazole compounds and their polymerization into electrochromic films demonstrate the potential applications of imidazole derivatives in materials science. Such materials could be used in smart windows, displays, and other devices requiring color-changing properties (Hsiao & Lin, 2016).

Biological Activity and Drug Design

- Biology-Oriented Drug Synthesis (BIODS) : A study on the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives explored their β-glucuronidase inhibitory activity. Such research underscores the potential of imidazole derivatives in drug design and development, particularly in targeting specific enzymes or biological pathways (Salar et al., 2017).

properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALCYTNCMFUQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl4N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)

![1,1,1-Trifluoro-4-[4-(trifluoromethyl)anilino]-3-penten-2-one](/img/structure/B3012374.png)

![ethyl 1-{4-[benzyl(cyanomethyl)carbamoyl]phenyl}-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B3012375.png)

![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)

![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)